

An In-depth Technical Guide to Myomesin-2 (MYOM2)

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Myomesin-2 (MYOM2), also known as M-protein, is a crucial structural component of the sarcomere's M-band in striated muscle.[1] It plays a pivotal role in maintaining the structural integrity of the thick filament lattice and serves as a signaling and metabolic hub. This guide provides a comprehensive overview of MYOM2, including its molecular characteristics, protein interactions, and role in disease, with a focus on cardiomyopathies. Detailed experimental protocols for studying MYOM2 and visualizations of its interaction pathways are also presented to facilitate further research and drug development efforts.

Introduction to Myomesin-2 (MYOM2)

MYOM2 is a 165 kDa protein encoded by the MYOM2 gene, located on human chromosome 8p23.3.[2][3] It belongs to the myomesin family of proteins, which are integral to the M-band of the sarcomere, the central region of the thick filament array.[4] MYOM2 is predominantly expressed in adult cardiac muscle and fast-twitch skeletal muscle fibers.[2][4] Structurally, MYOM2 is composed of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains, a common feature of sarcomeric proteins involved in protein-protein interactions.[2]

Molecular Characteristics and Interactions



MYOM2's primary function is to stabilize the three-dimensional arrangement of the myosin thick filaments by cross-linking them with the giant protein titin.[2] It also plays a role in cellular energetics by anchoring metabolic enzymes like muscle-type creatine kinase (MM-CK) at the M-band, a site of high ATP consumption.[4]

Protein-Protein Interactions

MYOM2 interacts with several key sarcomeric proteins, and these interactions are crucial for its function. The specific domains of MYOM2 involved in these interactions have been partially elucidated.

Table 1: Myomesin-2 (MYOM2) Protein Interactions



Interacting Partner	MYOM2 Domains Involved	Interaction Details
Myosin	N-terminal head domain	The unique N-terminal head domain of myomesin is responsible for binding to the light meromyosin (LMM) portion of the myosin heavy chain.[5][6][7] This interaction is essential for anchoring the thick filaments.
Titin	Interaction is unclear	While a general interaction between MYOM2 and titin has been indicated, the specific domains involved are not well-defined and may differ from the well-characterized myomesin-1-titin interaction.[4][6]
Muscle Creatine Kinase (MM-CK)	Mp6-Mp8 (Ig-like domains)	MYOM2 interacts with MM-CK, localizing this key enzyme for ATP regeneration near the site of myosin ATPase activity. The binding affinity is pH-dependent.[4]
Obscurin	No direct interaction observed	Unlike myomesin-1, a direct interaction between myomesin-2 and obscurin has not been observed.[1]

Quantitative Interaction Data

Quantitative data on the binding affinities of MYOM2 with its partners are limited in the literature. However, some studies have provided estimates.

Table 2: Quantitative Analysis of MYOM2 Interactions



Interacting Partner	Method	Reported Binding Affinity (Kd)
Muscle Creatine Kinase (MM-CK)	Surface Plasmon Resonance	~1 μM (for M-protein/MM-CK at pH 6.8)

Note: Further research is required to determine the precise binding affinities of MYOM2 with myosin and titin.

Role in Disease

Mutations and altered expression of MYOM2 have been implicated in various forms of heart disease, highlighting its importance in maintaining cardiac function.

Cardiomyopathies

MYOM2 is a candidate gene for both hypertrophic cardiomyopathy (HCM) and Tetralogy of Fallot (TOF).[8] Mutations in MYOM2 can lead to myofibrillar disarray and impaired contractile function.[8]

In dilated cardiomyopathy (DCM), the expression of MYOM2 is often altered. Specifically, a downregulation of MYOM2 has been observed in animal models of DCM, coinciding with an upregulation of the embryonic heart (EH)-myomesin splice isoform.[9][10] This isoform switch is considered a marker of the pathological remodeling of the sarcomere in the failing heart.[9][10]

Table 3: MYOM2 Expression in Dilated Cardiomyopathy (DCM)



Disease Model/Condition	Change in MYOM2 Expression	Fold Change
Mouse models of DCM	Downregulation	A slight downregulation of M-protein (MYOM2) is detectable in the β-catenin cΔex3 mice, which is more pronounced in the MLP-KO mice at the age of 2 months.[11]
Human DCM	Downregulation	Studies have shown a significant upregulation of the EH-myomesin isoform (41-fold) in DCM patients, which is often accompanied by alterations in other myomesin family members, including MYOM2. [9][10]

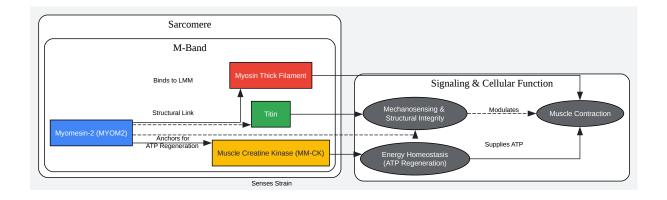
Signaling Pathways

The M-band, where MYOM2 resides, is now recognized as a critical signaling hub that integrates mechanical and metabolic signals to regulate muscle function.[1][4] MYOM2 is a key component of this hub.

M-Band Mechanosensitive and Energetic Signaling Hub

MYOM2's structural role in connecting myosin and titin places it in a prime position to sense and respond to mechanical stress. This mechanosensing capability is linked to signaling pathways that regulate muscle growth and remodeling. Furthermore, its interaction with MM-CK directly links the structural integrity of the sarcomere to its energetic state, ensuring efficient energy supply for muscle contraction.





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MYOM2 as a central hub in the M-band.

Experimental Protocols

The following protocols provide detailed methodologies for the investigation of MYOM2.

Western Blotting for MYOM2 Detection

This protocol is for the detection of MYOM2 in muscle tissue extracts.

Materials:

- Tissue lysis buffer (RIPA or similar) with protease inhibitors
- · BCA protein assay kit
- Laemmli sample buffer (2x)
- SDS-PAGE gels (6-8% acrylamide recommended for a 165 kDa protein)
- PVDF membrane



- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody: Anti-MYOM2 antibody (e.g., rabbit polyclonal) diluted 1:200-1:1000 in blocking buffer.[12]
- Secondary antibody: HRP-conjugated anti-rabbit IgG diluted 1:2000-1:100,000 in blocking buffer.[12]
- TBST (Tris-buffered saline with 0.1% Tween-20)
- ECL detection reagent

Procedure:

- Protein Extraction: Homogenize frozen muscle tissue in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
- Sample Preparation: Mix the desired amount of protein (20-50 μg) with an equal volume of 2x Laemmli buffer. Boil at 95-100°C for 5 minutes.
- SDS-PAGE: Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semidry transfer system.[13]
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[3]
- Primary Antibody Incubation: Incubate the membrane with the primary anti-MYOM2 antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

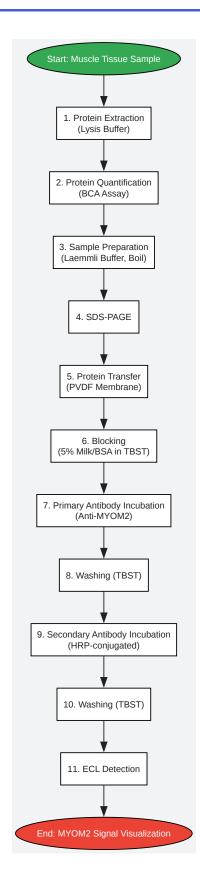
Foundational & Exploratory





- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
- Washing: Repeat the washing step as in step 8.
- Detection: Incubate the membrane with ECL reagent according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.[3]





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Workflow for Western Blotting of MYOM2.



Immunofluorescence Staining for MYOM2 Localization

This protocol is for visualizing the localization of MYOM2 in muscle tissue sections.

Materials:

- Cryosections or paraffin-embedded sections of muscle tissue
- PBS (Phosphate-buffered saline)
- Fixation solution (e.g., 4% paraformaldehyde or cold methanol)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 10% normal goat serum in PBS)
- Primary antibody: Anti-MYOM2 antibody diluted 1:50-1:500 in blocking solution.
- Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) diluted in blocking solution.[12]
- DAPI (for nuclear counterstaining)
- · Mounting medium

Procedure:

- Sample Preparation: Prepare cryosections or deparaffinize and rehydrate paraffin-embedded sections of muscle tissue.[15][16]
- Fixation: Fix the tissue sections as required (e.g., 10 minutes in 4% PFA or 5 minutes in -20°C methanol).[16]
- Washing: Wash the sections three times for 5 minutes each with PBS.
- Permeabilization: If using a non-permeabilizing fixative, incubate the sections in permeabilization buffer for 10-15 minutes.[15]



- Blocking: Block non-specific binding by incubating the sections in blocking solution for 30-60 minutes at room temperature.
- Primary Antibody Incubation: Incubate the sections with the primary anti-MYOM2 antibody overnight at 4°C in a humidified chamber.
- Washing: Wash the sections three times for 5 minutes each with PBS.
- Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Repeat the washing step as in step 7.
- Counterstaining: Incubate the sections with DAPI for 5 minutes to stain the nuclei.
- Mounting: Wash the sections briefly in PBS and then mount with an appropriate mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope.

Conclusion and Future Directions

Myomesin-2 is a multifaceted protein that is essential for the structural integrity and function of striated muscle. Its involvement in both mechanical and energetic signaling pathways at the M-band makes it a critical player in muscle health and disease. The link between MYOM2 dysregulation and cardiomyopathies suggests that it may be a valuable biomarker and a potential therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms by which MYOM2 contributes to disease pathogenesis. This includes detailed structural studies of its interactions with myosin and titin, as well as a deeper investigation into the signaling pathways it modulates. The development of specific modulators of MYOM2 activity could open new avenues for the treatment of heart failure and other muscle-related disorders.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Myomesin-2 (MYOM2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369303#preliminary-research-on-myosin-modulator-2]



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